2-Hydrazinylpyrimidine-5-carbonitrile

Description

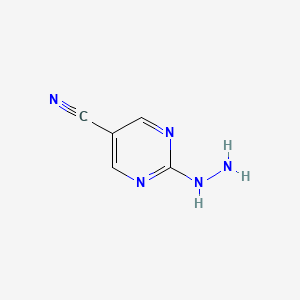

Structure

2D Structure

Properties

IUPAC Name |

2-hydrazinylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-1-4-2-8-5(10-7)9-3-4/h2-3H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPBWIQKNOTOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328126 | |

| Record name | 2-hydrazinylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819148 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38373-51-2 | |

| Record name | 2-hydrazinylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinylpyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydrazinylpyrimidine 5 Carbonitrile and Its Precursors

Advanced Synthetic Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. google.comias.ac.in This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.

In the context of pyrimidine (B1678525) synthesis, microwave irradiation has been successfully employed for the construction of the core heterocyclic structure and for the functionalization of pre-existing pyrimidine rings. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been achieved in 15-30 minutes with yields ranging from 65-85% by reacting 2-amino-4-chloro-pyrimidine with various substituted amines in the presence of triethylamine (B128534) under microwave irradiation at 120-140 °C. ias.ac.in This approach highlights the potential for rapid synthesis of substituted pyrimidines which can be precursors to the target hydrazinyl derivative.

A plausible microwave-assisted route to a precursor of 2-hydrazinylpyrimidine-5-carbonitrile could involve the initial synthesis of a 2-chloropyrimidine (B141910) derivative. A patented method describes the preparation of 2-chloropyrimidine from the reaction of guanidine (B92328) hydrochloride with 1,1,3,3-tetramethoxypropane (B13500) followed by diazotization and chlorination. While this specific patent does not detail microwave use, the individual steps are amenable to microwave heating to potentially reduce reaction times.

Another relevant microwave-assisted synthesis is the preparation of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) and hydrazine (B178648) under solvent-free conditions, showcasing the utility of microwaves in reactions involving hydrazine. google.com These examples underscore the feasibility of employing microwave technology for the efficient synthesis of this compound and its intermediates.

Table 1: Microwave-Assisted Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives ias.ac.in

| Entry | Substituted Amine | Reaction Time (min) | Yield (%) |

| 1 | Aniline | 20 | 78 |

| 2 | 4-Methylaniline | 15 | 82 |

| 3 | 4-Methoxyaniline | 18 | 80 |

| 4 | 4-Chloroaniline | 25 | 75 |

| 5 | Piperidine | 15 | 85 |

| 6 | Morpholine (B109124) | 15 | 83 |

| 7 | Pyrrolidine | 20 | 79 |

Ultrasound-Assisted Synthetic Routes

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been shown to be effective in the synthesis of various heterocyclic compounds, including pyrimidine derivatives, often resulting in improved yields and significantly reduced reaction times. nih.govwiley.com

The synthesis of carbonitrile-functionalized tetrahydropyrimidine (B8763341) derivatives has been successfully achieved through a one-pot multicomponent reaction of an aldehyde, malononitrile (B47326), and urea (B33335) or thiourea (B124793) under ultrasonic irradiation. nih.gov This method, conducted in an aqueous medium with a morpholine catalyst, provides high yields in a short duration, demonstrating a green approach to pyrimidine-5-carbonitrile precursors. nih.gov

A review on the ultrasound-assisted synthesis of pyrimidines highlights its broad applicability in various reaction types, including cyclocondensation and multicomponent reactions. wiley.com The benefits of using ultrasound are particularly evident when comparing reaction times and yields with conventional methods. For example, the synthesis of certain pyrimidine derivatives that takes hours under conventional heating can be completed in minutes with sonication, often with an increase in product yield. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, thereby minimizing waste and saving time and resources. ias.ac.inresearchgate.net The synthesis of pyrimidine-5-carbonitrile derivatives is well-suited to MCR strategies.

A notable example is the one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives using ammonium (B1175870) chloride as a catalyst under solvent-free conditions. ias.ac.in This method involves the reaction of a substituted benzaldehyde, malononitrile or cyanoacetamide, and urea or thiourea.

A highly relevant multi-step synthesis starting with a three-component reaction has been reported for the preparation of 2-(benzylidinehydrazinyl)-1,6-dihydro-6-oxo-4-isobutylpyrimidine-5-carbonitrile. researchgate.net The initial step involves the condensation of thiourea, ethyl cyanoacetate, and isovaleraldehyde (B47997) to form a thioxopyrimidine-5-carbonitrile. This is then methylated and subsequently reacted with hydrazine hydrate (B1144303) to yield the key 2-hydrazinylpyrimidine intermediate. researchgate.net This intermediate is then condensed with various aromatic aldehydes. researchgate.net

Table 2: Multi-Component Synthesis of a Precursor to this compound Derivatives researchgate.net

| Step | Reactants | Product | Conditions | Yield (%) |

| 1 | Thiourea, Ethyl Cyanoacetate, Isovaleraldehyde | 1,2,3,4-Tetrahydro-6-isobutyl-4-oxo-2-thioxopyrimidine-5-carbonitrile | Absolute alcohol, K2CO3, reflux 4h | Not specified |

| 2 | Product from Step 1, Methyl Iodide | 1,6-Dihydro-2-(methylthio)-6-oxo-4-isobutylpyrimidine-5-carbonitrile | Absolute alcohol, NaOCH3, reflux 6h | Not specified |

| 3 | Product from Step 2, Hydrazine Hydrate | 2-Hydrazinyl-1,6-dihydro-1-methyl-6-oxo-4-isobutylpyrimidine-5-carbonitrile | Absolute alcohol, reflux 6h | Not specified |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. The aforementioned techniques of microwave-assisted synthesis, ultrasound-assisted synthesis, and multi-component reactions are all considered green chemistry approaches. ekb.egekb.eg

These methods contribute to greener synthesis by:

Reducing Reaction Times and Energy Consumption: Microwave and ultrasound irradiation can dramatically shorten reaction times from hours to minutes, leading to significant energy savings. ias.ac.innih.gov

Improving Atom Economy: Multi-component reactions are inherently atom-economical as most of the atoms of the reactants are incorporated into the final product, minimizing waste. researchgate.net

Use of Greener Solvents: Some of these methods can be performed in environmentally benign solvents like water or even under solvent-free conditions, reducing the use of volatile organic compounds. ias.ac.innih.gov

Higher Yields and Cleaner Reactions: These advanced techniques often lead to higher yields of the desired product with fewer side products, simplifying purification processes and reducing waste generation. ias.ac.innih.gov

A review of synthetic approaches for pyrimidine-5-carbonitriles highlights various methods that align with green chemistry principles, including the use of catalysts like ammonium chloride in solvent-free MCRs. ias.ac.inekb.eg

Strategic Use of Protecting Groups in Complex Syntheses

In the multi-step synthesis of complex molecules, protecting groups play a crucial role in temporarily masking reactive functional groups to allow for selective reactions at other sites. organic-chemistry.orgwikipedia.org The choice of a protecting group is critical and must be stable under the reaction conditions of subsequent steps, yet be readily removable under specific conditions without affecting the rest of the molecule. wiley.comorganic-chemistry.org

In the synthesis of complex pyrimidine derivatives, particularly those with multiple reactive sites, the strategic use of protecting groups is often necessary. For instance, in the synthesis of functionalized pyrimidine derivatives, the N-p-methoxybenzyl (N-PMB) group has been tactically employed to facilitate the synthesis of an array of N-vinyl tertiary enamides which serve as starting materials.

Chemical Transformations and Derivatization Chemistry of 2 Hydrazinylpyrimidine 5 Carbonitrile

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is the primary center of reactivity in 2-Hydrazinylpyrimidine-5-carbonitrile. Its nucleophilic character allows it to readily react with various electrophiles, leading to a diverse range of derivatives. These reactions can be broadly categorized into condensation reactions with carbonyl compounds and cyclization reactions to form fused heterocyclic systems.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Azines

The most fundamental reaction of the hydrazinyl group is its condensation with aldehydes and ketones. researchgate.netminarjournal.com This reaction, typically catalyzed by a small amount of acid, involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone (a Schiff base). researchgate.netnih.gov These hydrazones are stable compounds and often serve as intermediates for further transformations. nih.gov

The general reaction involves refluxing the this compound with an equimolar amount of an aldehyde or ketone in a suitable solvent like ethanol (B145695) or methanol. nih.govresearchgate.net The resulting N'-[(-5-cyanopyrimidin-2-yl)]hydrazones are valuable in their own right and as precursors for cyclization reactions. nih.gov

If two equivalents of the hydrazine (B178648) are reacted with one equivalent of an aldehyde or ketone, or if the initially formed hydrazone is reacted with another molecule of hydrazine, azines can be formed, although hydrazone formation is generally more common and controllable. researchgate.net

Table 1: Examples of Hydrazone Formation from Hydrazinylpyrimidines This table is illustrative, based on the general reactivity of hydrazines and hydrazinylpyrimidines.

| Carbonyl Compound | Reaction Conditions | Product Class |

|---|---|---|

| Benzaldehyde | Ethanol, cat. Acetic Acid, Reflux | N'-(phenylmethylene)-2-hydrazinylpyrimidine-5-carbonitrile |

| Acetophenone | Methanol, Reflux | N'-(1-phenylethylidene)-2-hydrazinylpyrimidine-5-carbonitrile |

| Cyclohexanone | Ethanol, Room Temperature | N'-(cyclohexylidene)-2-hydrazinylpyrimidine-5-carbonitrile |

| 4-Nitrobenzaldehyde | Ethanol, cat. H₂SO₄, Reflux | N'-(4-nitrobenzylidene)-2-hydrazinylpyrimidine-5-carbonitrile |

Cyclization Reactions to Form Fused Heterocycles

The hydrazinyl group is a key functional group for the construction of fused heterocyclic systems, where a new ring is built onto the pyrimidine (B1678525) core. This is a widely used strategy for synthesizing novel compounds with potential biological activities. The researchgate.netnih.govchempap.orgtriazole and pyrazole (B372694) rings are commonly formed through this approach.

Pyrazolo[1,5-a]pyrimidines can be synthesized through the reaction of 2-hydrazinylpyrimidines with 1,3-dicarbonyl compounds or their equivalents. The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring. For instance, reacting this compound with a β-keto ester like ethyl acetoacetate (B1235776) would be expected to yield a 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative. researchgate.net Similarly, using a 1,3-diketone such as acetylacetone (B45752) would lead to the corresponding 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) derivative. researchgate.netpsu.edu

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives This table illustrates expected products based on established synthetic routes.

| Reagent | Reaction Conditions | Fused Heterocycle Product |

|---|---|---|

| Ethyl Acetoacetate | Acetic Acid, Heat | 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |

| Acetylacetone | Ethanol, Reflux | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |

| Diethyl Malonate | Sodium Ethoxide, Ethanol | 5,7-Dioxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |

The synthesis of researchgate.netnih.govchempap.orgtriazolo[4,3-a]pyrimidines from 2-hydrazinylpyrimidines is a common and efficient transformation. This cyclization can be achieved by reacting the hydrazine with various one-carbon electrophiles. For example, heating this compound with formic acid or triethyl orthoformate leads to the formation of the researchgate.netnih.govchempap.orgtriazolo[4,3-a]pyrimidine ring system. researchgate.net

An alternative method involves the oxidative cyclization of hydrazones. For instance, the hydrazone formed from this compound and an α-keto acid can undergo oxidative cyclization, often catalyzed by systems like KI/TBHP, to afford substituted triazolo[4,3-a]pyrimidines. nih.gov Reaction with carbon disulfide in the presence of a base can also be used to generate a triazole ring, specifically leading to a mercapto-substituted triazolopyrimidine.

Table 3: Synthesis of researchgate.netnih.govchempap.orgTriazolo[4,3-a]pyrimidine Derivatives This table illustrates expected products based on established synthetic routes.

| Reagent | Reaction Conditions | Fused Heterocycle Product |

|---|---|---|

| Triethyl Orthoformate | Heat | researchgate.netnih.govchempap.orgTriazolo[4,3-a]pyrimidine-8-carbonitrile |

| Formic Acid | Reflux | researchgate.netnih.govchempap.orgTriazolo[4,3-a]pyrimidine-8-carbonitrile |

| Carbon Disulfide | Pyridine (B92270), Heat | 3-Mercapto- researchgate.netnih.govchempap.orgtriazolo[4,3-a]pyrimidine-8-carbonitrile |

| Phenyl Isothiocyanate | Ethanol, Reflux | 3-Phenylamino- researchgate.netnih.govchempap.orgtriazolo[4,3-a]pyrimidine-8-carbonitrile |

The synthesis of thiazolo[3,2-b] researchgate.netnih.govchempap.orgtriazoles is a known transformation, but the direct synthesis of a thiazolo[2,3-c] researchgate.netnih.govchempap.orgtriazole fused to a pyrimidine from a hydrazinylpyrimidine is less common. More typically, thiazolopyrimidine systems are constructed from aminothiazole precursors or by using a pyrimidine-2-thione derivative. researchgate.net

However, a plausible route could involve the reaction of this compound with an α-haloketone. This could potentially lead to a thiazolo[2,3-c]pyrimidine system through a Hantzsch-type condensation, although the formation of other isomers or rearrangement products is possible. Another approach involves converting the hydrazinylpyrimidine into a thiosemicarbazide (B42300) derivative, which can then be cyclized with reagents like α-haloesters or α-haloketones to build the fused thiazole (B1198619) ring. nih.gov

The reactivity of this compound allows for the synthesis of other fused systems beyond pyrazoles and triazoles. A particularly relevant transformation is the intramolecular cyclization involving the nitrile group at the C5 position. It has been shown that hydrazino groups can react with a suitably positioned cyano group to form a fused aminopyrazole ring. rsc.org In the case of this compound, an intramolecular cyclization, potentially under basic or thermal conditions, could lead to the formation of 7-amino-pyrazolo[3,4-d]pyrimidine. This reaction provides a direct route to a different class of fused pyrimidine heterocycles.

Furthermore, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridazine (B1198779) or triazine rings, expanding the synthetic utility of this versatile starting material.

Nucleophilic Reactions Involving the Hydrazinyl Nitrogen

The hydrazinyl group (-NHNH2) is a potent nucleophile due to the alpha-effect, where the presence of adjacent lone pairs of electrons enhances nucleophilicity. This reactivity is prominently exploited in cyclocondensation reactions with 1,3-dielectrophilic reagents to construct fused pyrimidine systems.

A primary application of this reactivity is the synthesis of pyrazolo[1,5-a]pyrimidines. This transformation typically involves the reaction of this compound with β-ketoesters, enaminones, or other 1,3-dicarbonyl compounds. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the hydrazine moiety, followed by an intramolecular cyclization and dehydration, leading to the fused bicyclic system. The regioselectivity of the reaction is generally high, favoring the formation of the pyrazolo[1,5-a]pyrimidine isomer due to the higher nucleophilicity of the terminal nitrogen of the hydrazinyl group. researchgate.net

These cyclocondensation reactions are fundamental in creating libraries of compounds for biological screening. For instance, various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and investigated for their potential as anticancer agents and kinase inhibitors. nih.govekb.eg The reaction conditions can be tailored, with some syntheses being carried out in solvents like glacial acetic acid upon heating. ekb.eg

Another important class of reactions involving the hydrazinyl nitrogen is the formation of hydrazones through condensation with aldehydes and ketones. The resulting N'-arylidenehydrazinyl derivatives can be valuable intermediates for further cyclization reactions or can themselves be target molecules with specific biological activities.

Furthermore, the hydrazinyl group can react with other electrophiles such as acid chlorides and isothiocyanates to yield acylated or thiosemicarbazide derivatives, respectively. These products can then be used in subsequent steps to build more complex heterocyclic structures, like researchgate.netias.ac.innih.govtriazolo[1,5-a]pyrimidines.

| Reactant | Reagent Type | Product Class | Significance |

| This compound | 1,3-Dicarbonyl Compounds (e.g., enaminones) | Pyrazolo[1,5-a]pyrimidines | Synthesis of potential anticancer agents and CDK2 kinase inhibitors. ekb.eg |

| This compound | Aldehydes / Ketones | Hydrazones | Intermediates for further synthesis or target compounds. |

| This compound | Isothiocyanates | Thiosemicarbazides | Precursors for triazolopyrimidine synthesis. |

Reactivity of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. It can undergo a variety of transformations, most notably hydrolysis and nucleophilic additions.

The nitrile functionality can be hydrolyzed under either acidic or basic conditions to yield a carboxamide or a carboxylic acid. The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. The resulting imine anion is protonated to form a hydroxy imine, which then tautomerizes to the more stable amide. libretexts.orgopenstax.org Further hydrolysis of the amide leads to the carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. chemistrysteps.com This forms a protonated imidic acid, which, after deprotonation, tautomerizes to the amide. Subsequent acid-catalyzed hydrolysis of the amide furnishes the carboxylic acid.

In the context of this compound, the hydrolysis of the nitrile group would produce either 2-hydrazinylpyrimidine-5-carboxamide or 2-hydrazinylpyrimidine-5-carboxylic acid, thereby introducing new functional handles for further derivatization.

The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents. ucalgary.calibretexts.org

Reaction with Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the nitrile to form an intermediate imine anion, which is stabilized as a magnesium salt. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate does not lead to an amine but rather to a ketone. This reaction provides a powerful method for carbon-carbon bond formation, converting the cyano group into a keto group and attaching a new organic substituent.

Reduction to Amines: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.orglpnu.ua The resulting dianion is then protonated during aqueous workup to yield the corresponding aminomethylpyrimidine derivative. This transformation is valuable for introducing a flexible aminomethyl linker into the pyrimidine structure.

| Reaction Type | Reagent | Intermediate | Final Product |

| Hydrolysis (Base/Acid) | H₂O / OH⁻ or H₃O⁺ | Amide | Carboxylic Acid |

| Grignard Reaction | R-MgX | Imine anion salt | Ketone |

| Reduction | LiAlH₄ | Imine anion | Primary Amine |

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient, which dictates its behavior in substitution reactions. This inherent electronic nature makes electrophilic substitution difficult while favoring nucleophilic substitution, particularly when a suitable leaving group is present at positions 2, 4, or 6.

While the parent compound itself does not have an obvious leaving group other than the hydrazinyl moiety, many synthetic pathways leading to it or its derivatives start from a halopyrimidine, such as 2-chloropyrimidine-5-carbonitrile (B154651). ekb.eg In these cases, the chlorine atom is readily displaced by various nucleophiles. The reaction of 2-chloropyrimidine-5-carbonitrile with hydrazine hydrate (B1144303), for example, is the standard method to prepare the title compound.

Other nucleophiles can be used to displace the chloro group, leading to a wide array of 2-substituted pyrimidine-5-carbonitriles. ekb.eg These reactions are classic examples of nucleophilic aromatic substitution (SNAr). The mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the leaving group (e.g., chloride ion). youtube.com

Researchers have performed selective nucleophilic substitutions on pyrimidine-5-carbonitriles bearing multiple leaving groups. For instance, in 2,4,6-tris(alkylsulfanyl)pyrimidine-5-carbonitriles, secondary amines can selectively displace one of the sulfanyl (B85325) groups under mild conditions, demonstrating the fine control achievable in the functionalization of the pyrimidine core. researchgate.net

Direct electrophilic substitution on the pyrimidine ring is generally challenging due to its electron-poor nature. However, the activating effect of the hydrazinyl group might facilitate such reactions, although they are not commonly reported for this specific scaffold.

Development of Novel Pyrimidine-5-carbonitrile Derivatives

The chemical reactivity of this compound makes it a valuable precursor for the development of novel heterocyclic compounds with potential applications in medicinal chemistry. A significant body of research focuses on using this scaffold to synthesize molecules with anticancer and kinase-inhibiting properties.

A prominent strategy involves the cyclocondensation of the hydrazinyl group with various electrophiles to create fused pyrazolo[1,5-a]pyrimidine systems. ias.ac.in These structures are considered analogues of purines and have attracted significant interest for their biological activities. researchgate.net For example, novel pyrazolo[1,5-a]pyrimidine derivatives synthesized from related hydrazinyl precursors have been evaluated as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target for inflammatory and autoimmune diseases. nih.gov

Similarly, other pyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are important targets in cancer therapy. nih.gov In one study, novel derivatives showed significant cytotoxic activity against several cancer cell lines, with some compounds inducing apoptosis and arresting the cell cycle. nih.gov

The development of 2,4-diaminopyrimidine (B92962) derivatives, which can be accessed from 2-hydrazinylpyrimidine precursors, has also yielded potent anti-thyroid cancer agents. nih.gov By introducing a hydrazone moiety, researchers have created novel compounds that exhibit excellent cytotoxic activity against cancer cells overexpressing focal adhesion kinase (FAK). nih.gov These findings underscore the importance of the pyrimidine-5-carbonitrile core and its hydrazinyl derivative as a launchpad for the discovery of new therapeutic agents.

| Derivative Class | Synthetic Strategy | Biological Target | Therapeutic Potential |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation | PI3Kδ | Anti-inflammatory, Autoimmune diseases nih.gov |

| Substituted Pyrimidine-5-carbonitriles | Nucleophilic Substitution | EGFR, COX-2 | Anticancer nih.gov |

| 2,4-Diarylaminopyrimidine Hydrazones | Hydrazone formation, Substitution | FAK | Anti-thyroid cancer nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation | CDK2 | Anticancer ekb.eg |

Spectroscopic and Structural Elucidation Techniques in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is instrumental in identifying the key functional groups within 2-Hydrazinylpyrimidine-5-carbonitrile. The analysis of its derivatives provides insight into the expected spectral features. For instance, in related pyrimidine-5-carbonitrile structures, the nitrile (C≡N) group exhibits a sharp and intense absorption band in the region of 2220-2236 cm⁻¹. researchgate.netresearchgate.net The hydrazinyl (-NHNH₂) group gives rise to characteristic N-H stretching vibrations, typically observed as one or two sharp bands in the 3300-3400 cm⁻¹ region. psu.edu Furthermore, the pyrimidine (B1678525) ring itself presents a series of characteristic C=N and C=C stretching vibrations within the 1600-1400 cm⁻¹ range. researchgate.net

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazinyl) | 3300-3400 | Medium to Sharp |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C≡N Stretch (Nitrile) | 2220-2240 | Sharp, Strong |

| C=N and C=C Stretch (Pyrimidine Ring) | 1400-1600 | Medium to Strong |

| N-H Bend (Hydrazinyl) | 1550-1650 | Medium |

This table is generated based on typical vibrational frequencies for the specified functional groups and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the pyrimidine ring and the hydrazinyl group. Based on data from similar pyrimidine derivatives, the two protons on the pyrimidine ring (at positions 4 and 6) would likely appear as singlets or doublets in the downfield region, typically between δ 8.0 and 9.0 ppm. chemicalbook.comrsc.org The protons of the hydrazinyl group (-NH and -NH₂) would be expected to appear as broad singlets that are exchangeable with D₂O, with their chemical shifts being highly dependent on the solvent and concentration. psu.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H4/H6 | 8.0 - 9.0 | Singlet/Doublet |

| -NH- (Hydrazinyl) | Variable (Broad) | Singlet |

| -NH₂ (Hydrazinyl) | Variable (Broad) | Singlet |

This table is predictive and based on data from analogous structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms. The carbon atom of the nitrile group (C≡N) is typically found in the range of δ 115-120 ppm. nih.gov The carbon atoms of the pyrimidine ring would resonate at lower field, generally between δ 140 and 170 ppm, with the carbon attached to the hydrazinyl group appearing at a higher field compared to the others. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C5 (attached to -CN) | ~100 - 110 |

| C≡N (Nitrile) | ~115 - 120 |

| C4/C6 | ~150 - 160 |

| C2 (attached to -NHNH₂) | ~160 - 170 |

This table is predictive and based on data from analogous structures.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling between the pyrimidine protons, if any, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space correlations, which are crucial for confirming the spatial arrangement of the atoms. Such 2D NMR studies have been effectively used to determine the structures of various pyrimidine derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

For this compound, the predicted monoisotopic mass is 135.05449 Da. uni.lu In mass spectrometry, the compound can be ionized in various ways, leading to different adducts. The predicted m/z ratios for common adducts provide a reference for experimental analysis. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 136.06177 |

| [M+Na]⁺ | 158.04371 |

| [M-H]⁻ | 134.04721 |

| [M+NH₄]⁺ | 153.08831 |

| [M+K]⁺ | 174.01765 |

Data sourced from PubChemLite. uni.lu

Electronic Spectroscopy Studies

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, providing insights into their electronic structure and properties.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from ground states to higher energy states. The absorption spectra of pyrimidine derivatives are influenced by the nature and position of their substituents. Research on related hydrazino-substituted nitropyridines shows absorption bands in the 200–550 nm range. researchgate.net For example, the related compound 2(1H)-Pyridinone, which shares a similar heterocyclic core, exhibits absorption maxima in aqueous solution around 225 nm and 297 nm. nist.gov The electronic transitions are typically of the types π → π* and n → π*. The pyrimidine ring and the cyano group contain π-systems, and the nitrogen atoms of the ring and the hydrazinyl group possess non-bonding (n) electrons, all of which contribute to the UV-Vis spectrum.

Fluorescence spectroscopy analyzes the light emitted from a substance after it has absorbed light. Many pyrimidine-5-carbonitrile derivatives are known to be fluorescent and are investigated for their applications in organic light-emitting diodes (OLEDs). nih.govrsc.org These compounds often exhibit thermally activated delayed fluorescence (TADF). rsc.org However, the presence of a hydrazinyl group can significantly influence the emission properties. In a study on a structurally similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, it was observed that the compound does not emit fluorescence. researchgate.net This suggests that the hydrazinyl group may act as a quencher of fluorescence through mechanisms such as vibrational relaxation or intersystem crossing, potentially preventing significant emission from this compound. Direct experimental analysis is required to confirm its specific emissive properties.

Solvatochromism is the phenomenon where the color of a substance, and thus its absorption or emission spectrum, changes with the polarity of the solvent. This effect provides information about the change in dipole moment between the ground and excited states of a molecule. Studies on related pyrimidine-5-carbonitrile derivatives show that they can exhibit solvatochromism, indicating sensitivity to the surrounding environment. nih.gov For instance, research on a 2-hydrazino-substituted pyridine (B92270) derivative confirmed that solvent effects on the absorption spectra were significant and could be interpreted to understand the electronic redistribution upon excitation. researchgate.net Therefore, it is anticipated that this compound would also display solvatochromic shifts, with changes in solvent polarity affecting the position of its absorption and potential emission bands.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of related heterocyclic compounds provides insight into the type of data that would be obtained. For example, the crystal structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was determined to be in the monoclinic space group P2/c. researchgate.net Another study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative revealed a triclinic crystal system with a P-1 space group. nist.gov A crystallographic analysis of this compound would determine its crystal system (e.g., monoclinic, triclinic, orthorhombic), space group, and unit cell parameters (a, b, c, α, β, γ). Furthermore, it would reveal the planarity of the pyrimidine ring and the precise geometry of the hydrazinyl and carbonitrile substituents, along with intermolecular interactions such as hydrogen bonding, which are crucial for understanding its solid-state properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods provide insights into molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For 2-Hydrazinylpyrimidine-5-carbonitrile, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. Such calculations are crucial for understanding the molecule's stability and spatial configuration. nih.govcolab.ws

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) (Note: The following data is illustrative of typical results from DFT calculations and is not based on published experimental data for this specific molecule.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 | 1.34 Å |

| C2-N3 | 1.33 Å | |

| C4-C5 | 1.42 Å | |

| C5-C6 | 1.41 Å | |

| C5-C7 (Nitrile C) | 1.44 Å | |

| C7-N8 (Nitrile N) | 1.16 Å | |

| C2-N9 (Hydrazinyl N) | 1.37 Å | |

| Bond Angle | N1-C2-N3 | 127.0° |

| C2-N3-C4 | 115.5° | |

| N3-C4-C5 | 123.0° | |

| C4-C5-C6 | 117.0° | |

| C5-C6-N1 | 121.5° |

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyrimidine (B1678525) ring, while the LUMO would likely be distributed over the electron-deficient pyrimidine ring and the electron-withdrawing nitrile group. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: This data is illustrative and not from specific published research on this compound.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. colab.wsresearchgate.net In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the pyrimidine ring and the nitrile group, indicating their nucleophilic character. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the hydrazinyl group, indicating their electrophilic character.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape, revealing the different shapes the molecule can adopt and the relative stabilities of these conformers. These simulations can also shed light on the molecule's behavior in different environments, such as in solution, and how it interacts with other molecules, which is particularly important for understanding potential biological activity. nih.gov

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway for a reaction to occur. For this compound, this could involve modeling its synthesis or its reactions with other chemical species. These studies provide a molecular-level understanding of reaction barriers and intermediates that is often difficult to obtain through experimental methods alone.

Tautomerism and Isomerism Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can exist in several tautomeric forms due to the presence of the hydrazinyl group and the pyrimidine ring. For instance, the hydrazinyl group can exist in an amino form (-NH-NH2) or an imino-hydrazone form (=N-NH2) in equilibrium with the pyrimidine ring. Computational studies, particularly DFT, are highly effective at determining the relative energies and stabilities of different tautomers. nih.govresearchgate.net By calculating the energies of each possible tautomer, researchers can predict which form is most likely to be present under given conditions, which is critical as different tautomers can have distinct chemical and biological properties. researchgate.netresearchgate.net

In Silico Approaches for Predicting Chemical Behavior and Interactions

Computational chemistry and molecular modeling serve as powerful tools in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological interactions before a compound is synthesized. For this compound and its derivatives, in silico methods are crucial for understanding their chemical behavior and for the rational design of new molecules with specific biological activities. These theoretical investigations provide insights into the electronic structure, reactivity, and potential interactions with biological targets.

Molecular docking simulations are a prominent in silico technique used to predict how a molecule, such as a derivative of this compound, might bind to a specific protein target. This information is vital for drug discovery and development. For example, in studies involving novel pyrimidine-5-carbonitrile derivatives, molecular docking has been employed to investigate their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a protein implicated in cancer progression. researchgate.net These simulations can reveal the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the protein's active site. researchgate.net The results of such studies can guide the synthesis of more potent and selective inhibitors.

Another key area of computational investigation involves the use of Density Functional Theory (DFT). DFT calculations are utilized to determine the electronic properties of a molecule, which in turn can predict its stability, reactivity, and spectroscopic characteristics. For pyrimidine derivatives, DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and its potential for electronic transitions.

While specific DFT studies on the parent this compound are not widely available, research on closely related pyrimidine-5-carbonitrile derivatives demonstrates the utility of this approach. For instance, in a study of 2,4-disubstituted dihydropyrimidine-5-carbonitriles, DFT calculations were used to analyze their crystal packing and intermolecular interactions.

The predictive power of in silico tools also extends to the evaluation of a compound's pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Various computational models can predict properties like solubility, lipophilicity (logP), and potential for metabolism by cytochrome P450 enzymes. These predictions are invaluable in the early stages of drug development to identify candidates with favorable drug-like properties. For example, in silico ADME profiles have been generated for new pyrimidine-5-carbonitrile derivatives to assess their potential as orally bioavailable drugs.

The tables below present representative data that can be generated through such in silico approaches for a hypothetical derivative of this compound, illustrating the type of information that can be obtained from these computational studies.

Table 1: Representative Molecular Docking Data for a this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| VEGFR-2 | -8.2 | Cys919, Asp1046 | Hydrogen Bond |

| EGFR | -7.5 | Met793, Leu718 | Hydrophobic Interaction |

| DHFR | -6.9 | Ile7, Phe31 | Hydrogen Bond, Pi-Pi Stacking |

Table 2: Predicted Physicochemical and Electronic Properties from DFT and ADME Simulations for a this compound Derivative

| Property | Predicted Value |

|---|---|

| Molecular Weight | 250.25 g/mol |

| LogP | 1.8 |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Aqueous Solubility (logS) | -2.5 |

Advanced Applications in Chemical Science and Technology

Role as Versatile Synthetic Intermediates and Building Blocks

The presence of multiple reactive sites, including the hydrazinyl group, the nitrile function, and the pyrimidine (B1678525) ring itself, makes 2-hydrazinylpyrimidine-5-carbonitrile and its derivatives highly valuable as synthetic intermediates. nih.gov These compounds serve as foundational building blocks for the construction of a wide array of more complex heterocyclic systems, particularly fused pyrimidines, which are of significant interest in medicinal and materials chemistry. nih.govresearchgate.net

A primary application of hydrazinylpyrimidines is in the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net These fused heterocyclic compounds are considered purine (B94841) analogues and are investigated for their potential as antimetabolites in biochemical pathways. researchgate.net The synthesis often involves the cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent, but alternative routes starting from activated pyrimidines are also explored. nih.gov For instance, derivatives like 2-amino-4-(dialkylamino)-6-hydrazino-5-pyrimidinecarbonitriles have been utilized as key intermediates to construct hydrazone moieties at the C-6 position of the pyrimidine ring. nih.gov

The hydrazinyl group (-NHNH2) is a potent nucleophile, readily reacting with electrophiles such as aldehydes, ketones, and esters. This reactivity is harnessed to build diverse molecular scaffolds. For example, condensation of 2-hydrazinyl-1,6-dihydro-1-methyl-6-oxo-4-isobutylpyrimidine-5-carbonitrile with various aromatic aldehydes leads to the formation of the corresponding 2-(benzylidinehydrazinyl) derivatives. researchgate.net Such reactions demonstrate the utility of the hydrazinylpyrimidine core in creating libraries of compounds with varied substituents for further screening and application. nih.govresearchgate.net These synthetic strategies are valued for their efficiency and the ability to generate molecular complexity from readily available precursors. nih.govrsc.org

The versatility of this compound class is further highlighted by its use in multicomponent reactions and under various reaction conditions, including microwave irradiation, to accelerate synthesis and improve yields of fused heterocycles like 5,6-diarylpyrazolo[1,5-a]pyrimidines. nih.govnih.gov

Development of Fluorescent Probes and Sensors

Pyrimidine derivatives are increasingly recognized for their potential in the design of fluorescent probes and sensors due to their inherent photophysical properties, which can be finely tuned through chemical modification. researchgate.netmdpi.com The push-pull electronic nature that can be established within the pyrimidine scaffold is key to their function as sensors. researchgate.net

Pyrimidine-based molecules have been successfully engineered as fluorescent probes for detecting pH variations in chemical and biological systems. researchgate.netnih.gov The sensing mechanism often relies on a pH-dependent structural change that modulates the fluorescence output. A common strategy involves designing probes that exhibit a "turn-on" fluorescence response in acidic environments. researchgate.netnih.gov

For example, a fluorescent probe designated Z2, which is based on a pyrimidine framework, was designed to monitor pH changes. researchgate.netnih.gov In its native state, intramolecular charge transfer (ICT) is suppressed, resulting in a low fluorescence quantum yield. researchgate.net Upon exposure to acidic conditions, protonation can alter the electronic structure of the molecule, enhancing the ICT effect and leading to a significant increase in fluorescence intensity. researchgate.netnih.gov Such probes have demonstrated a linear relationship between fluorescence intensity and pH within specific ranges, making them suitable for quantitative measurements. researchgate.net The selectivity of these pyrimidine-based sensors is a critical feature; they often show minimal response to various common metal ions, ensuring that their fluorescence signal is specific to pH changes. nih.gov

Table 1: Characteristics of a Pyrimidine-Based Fluorescent pH Probe

| Feature | Description | Source |

| Probe Design | Based on a pyrimidine framework with a push-pull electronic configuration. | researchgate.net |

| Sensing Mechanism | Exhibits "turn-on" fluorescence under acidic conditions due to modulation of Intramolecular Charge Transfer (ICT). | researchgate.netnih.gov |

| Application | Used to detect pH variations in biological systems, such as during mitophagy. | researchgate.netnih.gov |

| Selectivity | Shows high selectivity for pH over various alkali, alkaline earth, and transitional metal ions. | nih.gov |

The sensitivity of the fluorescence emission of certain pyrimidine derivatives to the polarity of their environment makes them excellent candidates for solvatochromic probes. nih.gov Solvatochromism refers to the change in the color (absorption or emission wavelength) of a solute with a change in the polarity of the solvent. nih.gov

"Push-pull" fluorophores, where an electron-donating group and an electron-withdrawing group are attached to a conjugated system, often exhibit significant solvatochromism. nih.gov Pyrimidine-based dyes can be designed to have this electronic structure, making them highly sensitive to their surroundings. researchgate.net Their emission spectra can shift bathochromically (to longer wavelengths) with increasing solvent polarity. nih.gov This phenomenon is often attributed to the stabilization of a twisted intramolecular charge-transfer (TICT) state in polar solvents. nih.gov

This property has been exploited to create probes for investigating the local dielectric environment of complex systems. For instance, a novel uracil (B121893) derivative (a type of pyrimidine) was synthesized to probe the hydrophobicity of the active site of a DNA polymerase enzyme. oup.com By observing the fluorescence shifts, researchers can gain insights into the polarity and composition of microenvironments that are not accessible by other means. oup.comtandfonline.comresearchgate.net

Table 2: Solvatochromic Properties of Pyrimidine Derivatives

| Property | Observation | Significance | Source |

| Mechanism | Emission from twisted intramolecular charge-transfer (TICT) states. | Allows the molecule's fluorescence to be highly sensitive to the surrounding solvent. | nih.gov |

| Behavior | A bathochromic (red) shift in fluorescence is typically observed as solvent polarity increases. | Enables the use of these compounds as probes for solvent polarity. | nih.gov |

| Application | Probing the local dielectric environment in biological macromolecules like DNA polymerase. | Provides information about the hydrophobicity and composition of enzyme active sites. | oup.com |

Applications in Materials Science

The structural and electronic properties of pyrimidine derivatives make them attractive for applications in materials science, particularly in the fields of organic electronics and optoelectronics. researchgate.netmdpi.com Their rigid, planar structures combined with tunable photophysical properties are key attributes for these applications. researchgate.net

Pyrimidine-containing dyes have garnered significant attention for their potential use as emissive components in Organic Light-Emitting Diodes (OLEDs). researchgate.net The ability to tune their emission color and quantum efficiency through synthetic modification is a major advantage. Furthermore, the inherent electron-deficient nature of the pyrimidine ring makes these materials suitable for use in various electronic devices. Pyridazine (B1198779), a related diazine, is noted for its highly fluorescent properties, making it useful in electroluminescent materials, lasers, and semiconductor devices, suggesting similar potential for functionalized pyrimidines. mdpi.com

Research has also explored the development of photoelectric materials from pyrimidine derivatives. researchgate.net The presence of π-conjugated systems and various functional groups can be tailored to influence their photophysical properties, making them promising candidates for materials that can convert light into electrical energy or vice versa. researchgate.net Some pyrimidine-based oligomers have been investigated for their optical absorption and emission properties, indicating their utility in creating advanced luminescent materials. mdpi.com

Coordination Chemistry: Ligand Synthesis for Metal Complexes

The nitrogen atoms within the pyrimidine ring, as well as the exocyclic nitrogens of the hydrazinyl group, possess lone pairs of electrons, making them excellent coordination sites for metal ions. This positions this compound and its derivatives as promising candidates for the synthesis of polydentate ligands in coordination chemistry. mdpi.com

Ligands incorporating pyrimidine or related bipyridine structures are widely used to form stable complexes with a variety of transition metals, including ruthenium, iron, copper, and zinc. For example, 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile, a related heterocyclic carbonitrile, acts as an effective bidentate or tridentate ligand. The resulting metal complexes are studied for their catalytic activity in organic synthesis and their unique photophysical properties.

The ability of pyrimidines to be incorporated into larger molecular architectures with metal ions allows for the design of highly structured assemblies. mdpi.com The hydrazinyl group in this compound can act as an additional coordinating arm, potentially leading to the formation of chelate rings with a metal center, which enhances the stability of the resulting complex. These metal complexes have potential applications in catalysis, sensing, and the development of novel materials with specific magnetic or optical properties. mdpi.com

Future Research Directions and Unexplored Avenues

Innovation in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 2-Hydrazinylpyrimidine-5-carbonitrile, future research could prioritize the establishment of sustainable synthetic protocols that minimize waste, energy consumption, and the use of hazardous reagents.

A promising approach involves a two-step synthesis starting from a suitable precursor like 2-chloropyrimidine-5-carbonitrile (B154651). The initial step would be the synthesis of this chlorinated precursor. While traditional methods for creating similar compounds, such as 2-chloropyrimidine (B141910), have been documented, they often involve harsh conditions. orgsyn.org Modern adaptations could focus on greener alternatives. The subsequent and crucial step is the hydrazinolysis of the 2-chloropyrimidine-5-carbonitrile. This reaction, where the chloro group is displaced by a hydrazinyl group, is a key transformation.

Innovations in this area could include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of various heterocyclic compounds, including acid hydrazides and 1,2,4-triazolo[4,3-a]pyridine derivatives, often leading to higher yields in significantly reduced reaction times. researchgate.netelectrochemsci.org Applying microwave irradiation to the hydrazinolysis of 2-chloropyrimidine-5-carbonitrile could offer a more energy-efficient and rapid production method.

Solvent-Free and Catalyst-Free Conditions: Research into solvent-free reaction conditions for the synthesis of pyrimidine (B1678525) derivatives is gaining traction. ias.ac.inmdpi.com Exploring the possibility of conducting the hydrazinolysis step without a solvent, potentially under microwave or thermal conditions, would align with the principles of green chemistry by reducing solvent waste.

One-Pot Syntheses: Developing a one-pot reaction where the formation of the pyrimidine ring and the introduction of the hydrazinyl group occur in a single continuous process would significantly improve efficiency and reduce the need for intermediate purification steps.

The following table outlines a potential comparative study for the synthesis of this compound:

| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time | Potential Yield | Sustainability Aspect |

| Conventional | None | Ethanol (B145695) | Reflux | Several hours | Moderate | High energy consumption, solvent waste |

| Microwave-Assisted | None | Ethanol/Water | 100-150 | Minutes | High | Reduced energy and time |

| Solvent-Free | None | None | 120-180 | < 1 hour | Moderate to High | No solvent waste, high energy efficiency |

Exploration of Novel Reactivity Patterns and Unprecedented Derivatizations

The presence of both a reactive hydrazinyl group and a versatile pyrimidine core in this compound opens up a vast landscape for chemical derivatization. While the condensation of hydrazines with carbonyl compounds to form hydrazones is a well-established reaction, future research could delve into more novel transformations for non-biological applications. researchgate.net

Key areas for exploration include:

Formation of Fused Heterocyclic Systems: The hydrazinyl group is an excellent precursor for the synthesis of fused ring systems. Reaction with β-dicarbonyl compounds, for instance, can lead to the formation of pyrazolyl-pyrimidines. researchgate.net The specific reaction of this compound with various dicarbonyl compounds could yield novel polycyclic aromatic systems with unique photophysical properties. sci-hub.sescilit.com

Skeletal Editing of the Pyrimidine Ring: Recent studies have shown that pyrimidines can undergo ring contraction to form pyrazoles under certain conditions with hydrazine (B178648). rsc.org Investigating if this compound can undergo similar skeletal rearrangements could lead to unprecedented chemical structures.

Derivatization for Materials Science: The hydrazinyl group can be derivatized to introduce functionalities relevant to materials science. For example, it can be converted into a hydrazone and then used to create ligands for metal complexes with interesting luminescent or catalytic properties.

Integration of Advanced Computational Approaches for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, computational studies can be instrumental in designing derivatives with specific functionalities for materials and analytical applications. iiste.orgasianresassoc.org

Future computational research could focus on:

Predicting Electronic and Optical Properties: DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the band gap, and the absorption and emission spectra of this compound and its derivatives. physchemres.org This information is crucial for designing new materials for organic electronics, such as OLEDs. ias.ac.inresearchgate.net

Modeling Reactivity: Computational models can help to understand the reaction mechanisms and predict the outcomes of the derivatization reactions discussed in the previous section. This can save significant experimental effort by identifying the most promising reaction pathways.

Designing Ligands for Metal Complexes: By calculating the binding energies and electronic structures of potential metal complexes incorporating ligands derived from this compound, it is possible to predict their stability and potential for applications in catalysis or as phosphorescent materials.

The following table presents a summary of key electronic properties that can be predicted using DFT for derivatives of this compound:

| Property | Significance for Applications |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Influences the color and efficiency of light emission in OLEDs. |

| Dipole Moment | Affects the solubility and intermolecular interactions of the molecule. |

| Polarizability | Important for understanding non-linear optical properties. |

Expansion of Non-Biological and Non-Therapeutic Applications in Materials and Analytical Chemistry

While pyrimidine derivatives have been extensively studied for their biological activities, there is a growing interest in their application in other fields. mdpi.com this compound, with its unique combination of functional groups, is a promising candidate for such applications.

Materials Science:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine-5-carbonitrile scaffold has been successfully used as an acceptor moiety in thermally activated delayed fluorescence (TADF) emitters for OLEDs. nih.govijcce.ac.ir The hydrazinyl group in this compound can be derivatized to attach various donor groups, allowing for the fine-tuning of the electronic properties to achieve efficient light emission in different colors. researchgate.net

Functional Dyes and Pigments: The extended π-system that can be created by derivatizing this compound makes it a potential building block for novel functional dyes. researchgate.net These could find applications in areas such as dye-sensitized solar cells (DSSCs), where pyrimidine-based dyes have already shown promise. researchgate.net

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms, such as those that can be synthesized from this compound, are known to be effective corrosion inhibitors for metals. electrochemsci.orgnih.govsciencetechindonesia.comnih.gov The hydrazinyl group and the pyrimidine ring can adsorb onto a metal surface, forming a protective layer.

Analytical Chemistry:

Chemosensors: Hydrazone derivatives are widely used as chemosensors for the detection of metal ions and anions. researchgate.net The condensation of this compound with appropriate aldehydes could lead to new fluorescent or colorimetric sensors. For example, hydrazone-based sensors have been developed for the detection of ions like Zn2+, Fe3+, and Cu2+. rsc.orgnih.govcapes.gov.br

Electrochemical Sensors: The hydrazinyl moiety can be electrochemically active, making its derivatives suitable for the development of electrochemical sensors. mdpi.com For instance, sensors for the detection of hydrazine itself have been developed using modified electrodes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydrazinylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate reacts with halogenated pyrimidine-5-carbonitrile precursors under reflux in polar solvents (e.g., ethanol or DMF). Key variables include temperature (60–100°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 hydrazine to precursor). Catalysts like sodium acetate may enhance cyclization . Yield optimization requires monitoring by TLC/HPLC and purification via recrystallization (e.g., ethanol/water mixtures).

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of hydrazinyl (–NH–NH₂, ~3300 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .

- NMR : <sup>1</sup>H NMR identifies NH protons (δ 8–10 ppm) and aromatic protons (δ 6.5–8.5 ppm). <sup>13</sup>C NMR distinguishes cyano carbons (δ 110–120 ppm) and pyrimidine ring carbons .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 177 [M+H]<sup>+</sup>) and fragmentation patterns validate molecular formulas .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?

- Methodological Answer : Side products like hydrazones or dimerized species arise from excess hydrazine or prolonged heating. Strategies include:

- Temperature Control : Lower temperatures (50–60°C) reduce unintended cyclization .

- Stoichiometry : Use hydrazine in slight excess (1.1–1.3 equivalents) to avoid over-substitution .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and regioselectivity .

- Additives : Anhydrous MgSO₄ or molecular sieves absorb moisture, minimizing hydrolysis .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) guide drug design?

- Methodological Answer : The hydrazinyl group enhances hydrogen bonding with biological targets (e.g., enzyme active sites). SAR studies show:

- Electron-Withdrawing Substituents (e.g., –CN, –NO₂) at C5 increase antimicrobial activity by improving membrane permeability .

- Aromatic Modifications : Adding phenyl or thiophene groups at C2 enhances anti-inflammatory effects via π-π stacking interactions .

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or β-lactamases .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer : Discrepancies in NMR or IR peaks often arise from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating <sup>1</sup>H–<sup>13</sup>C couplings .

- X-ray Crystallography : Provides definitive confirmation of tautomeric forms (e.g., hydrazine vs. azo configurations) .

- HPLC-PDA-MS : Detects trace impurities (e.g., unreacted precursors) that distort spectral interpretations .

Q. What are the stability challenges for this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Best practices include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.